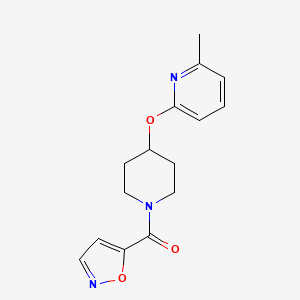

Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound characterized by its isoxazole ring fused with a piperidine ring and a methylated pyridine moiety

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-3-2-4-14(17-11)20-12-6-9-18(10-7-12)15(19)13-5-8-16-21-13/h2-5,8,12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULZRUJEPUTSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Cycloaddition Reactions: Isoxazole rings are often synthesized via [3+2] cycloaddition reactions, which can be catalyzed by metal catalysts such as Cu(I) or Ru(II).

Substitution Reactions: The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyridine moiety can be added via electrophilic substitution.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine-ether bond (C–O–pyridine) undergoes nucleophilic substitution under specific conditions:

Example : Reaction with sodium thiolate replaces the pyridinyloxy group with a thioether .

Electrophilic Aromatic Substitution on Isoxazole

The isoxazole ring participates in electrophilic reactions, though limited by its electron-deficient nature:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Halogenation | ICl, Br₂, or PhSeBr, RT | 4-Halo(seleno)isoxazole derivatives | |

| Nitration | HNO₃/H₂SO₄, controlled temperature | 3-Nitroisoxazole (low yield due to ring strain) |

Note : Substituents on isoxazole direct electrophiles to the 4-position .

Cross-Coupling Reactions

Palladium catalysis enables functionalization of the pyridine or isoxazole rings:

Example : Coupling with arylboronic acids under Pd catalysis modifies the pyridine ring .

Reduction and Oxidation Reactions

The methanone and heterocyclic groups participate in redox transformations:

Limitation : Full hydrogenation of the isoxazole ring is challenging due to aromatic stability .

Stability Under Acidic/Basic Conditions

Critical Insight : The pyridinyloxy-piperidine bond is stable under mild conditions but cleaves in strong acids .

Scientific Research Applications

Scientific Research Applications of Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

This compound (CAS number 1797066-82-0) is a synthetic organic compound featuring an isoxazole ring fused with a piperidine ring and a methylated pyridine moiety . This compound has a molecular weight of 287.31 g/mol and a molecular formula of C15H17N3O3 . It is of interest in scientific research due to its potential biological activities.

Potential Applications

- Medicinal Chemistry This compound serves as a building block in synthesizing pharmaceuticals, particularly for neurological and inflammatory disorders.

- Biology It can be employed as a probe in biological studies to elucidate cellular processes and interactions.

- Material Science The unique structure of this compound makes it suitable for developing advanced materials with specific properties.

- Organic Synthesis It can be utilized as an intermediate in synthesizing more complex organic molecules.

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

- Oxidation Oxidation reactions can introduce oxygen-containing functional groups using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3). Products include alcohols, ketones, and carboxylic acids.

- Reduction Reduction reactions can reduce nitro or carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2). Products include amines and alcohols.

- Substitution Nucleophilic and electrophilic substitution reactions can modify the compound's structure using reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution. Various substituted isoxazoles and piperidines can be produced.

Antimicrobial Activity

Studies on similar isoxazole derivatives have demonstrated antibacterial and antifungal activities. Halogen substituents on piperidine rings have shown inhibition against bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity of Related Isoxazole Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Benzyl-5-piperidin-4-yl-isoxazol-3-ol | 0.0039 | S. aureus |

| Pyrrolidine derivative | 0.0195 | E. coli |

| Other piperidine derivatives | 0.0048 | C. albicans |

MIC values suggest strong antimicrobial properties, which may apply to this compound due to its structural similarities. The mechanism may involve interaction with bacterial cell membranes and interference with metabolic pathways, with the isoxazole and piperidine moieties facilitating binding to critical enzymes or receptors within microbial cells.

Mechanism of Action

The mechanism by which Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.

Piperidine Derivatives: Piperidine compounds with various functional groups.

Pyridine Derivatives: Pyridine compounds with different substituents.

Uniqueness: Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of isoxazole, piperidine, and pyridine moieties, which confer distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Biological Activity

Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, with the CAS number 1797066-82-0, is a synthetic organic compound that has garnered interest due to its potential biological activities. Its complex structure, characterized by an isoxazole moiety linked to a piperidine ring and a pyridine derivative, suggests it may interact with various biological targets, making it a candidate for pharmaceutical applications.

The molecular formula of the compound is with a molecular weight of 287.31 g/mol. The structural components include:

| Component | Description |

|---|---|

| Isoxazole | A five-membered heterocyclic compound |

| Piperidine | A six-membered saturated nitrogenous ring |

| Pyridine | A six-membered aromatic ring containing nitrogen |

Antimicrobial Activity

Studies on similar isoxazole derivatives have shown promising antibacterial and antifungal activities. For instance, compounds containing halogen substituents on piperidine rings have demonstrated significant inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Isoxazole Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Benzyl-5-piperidin-4-yl-isoxazol-3-ol | 0.0039 | S. aureus |

| Pyrrolidine derivative | 0.0195 | E. coli |

| Other piperidine derivatives | 0.0048 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that these compounds exhibit strong antimicrobial properties, which may also be applicable to this compound given its structural similarities.

While specific mechanisms for this compound have not been extensively documented, related compounds suggest that the interaction with bacterial cell membranes and interference with metabolic pathways could be involved. The presence of the isoxazole and piperidine moieties may facilitate binding to critical enzymes or receptors within microbial cells.

Case Studies

- Antibacterial Properties : A study evaluating various alkaloids found that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on the structural framework of isoxazole derivatives .

- Neuropharmacological Effects : Research on similar compounds has indicated potential anxiolytic and antidepressant activities mediated through serotonin receptor modulation, suggesting that isoxazol derivatives may influence neurological pathways .

Q & A

Q. What are the recommended synthetic routes for Isoxazol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, and what reaction conditions optimize yield?

The synthesis typically involves coupling the isoxazole and piperidine moieties under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 6-methylpyridin-2-ol with a piperidine derivative to form the (6-methylpyridin-2-yl)oxy-piperidine intermediate.

- Carbonyl coupling : Using a methanone linker to attach the isoxazole ring via a Friedel-Crafts acylation or similar reaction.

Optimal conditions involve anhydrous solvents (e.g., THF or DCM), catalysts like DMAP, and temperatures between 60–80°C. Yield optimization can be achieved via Design of Experiments (DoE) to evaluate factors like stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹, isoxazole C-N vibrations at ~1550 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms regiochemistry; the piperidinyl oxygen and isoxazole protons show distinct splitting patterns (e.g., deshielded protons near δ 7.5–8.5 ppm for the isoxazole ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 342.15) .

Q. How can researchers design initial bioactivity screens for this compound, and what assays are appropriate?

- Antimicrobial Activity : Follow protocols from pyrazole/isoxazole derivatives, using in vitro disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Target kinases or proteases with fluorogenic substrates; adjust buffer pH to 6.5–7.5 (e.g., ammonium acetate buffer) to maintain compound stability .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DMSO as a solubilizing agent (<1% v/v) .

Advanced Research Questions

Q. What computational methods can predict the reactivity or optimize synthesis pathways?

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for nucleophilic substitution or acylation steps, reducing trial-and-error experimentation .

- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for piperidine-oxygen bond formation .

- Machine Learning (ML) : Train models on existing pyrazole/isoxazole reaction datasets to predict optimal solvents or catalysts .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell line viability thresholds) to identify variables affecting reproducibility .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols, ensuring consistent DMSO concentrations and incubation times .

- Structural Confirmation : Verify compound purity via HPLC (>95%) before bioassays to rule out degradation products .

Q. What strategies improve the compound’s stability and solubility for in vivo studies?

- Salt Formation : Convert the methanone to a hydrochloride salt using HCl/ether to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the piperidine or isoxazole moieties for controlled release .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaled-up synthesis?

- Factor Screening : Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent volume) and identify critical factors .

- Response Surface Methodology (RSM) : Apply central composite design to model interactions between factors (e.g., solvent polarity vs. reaction time) and maximize yield .

- Robustness Testing : Validate optimized conditions under slight perturbations (e.g., ±5°C temperature variation) to ensure reproducibility .

Q. What analytical challenges arise in scaling up synthesis, and how can purity be maintained?

- Byproduct Formation : Monitor for dimerization or oxidation byproducts via LC-MS; use scavengers like molecular sieves for moisture-sensitive steps .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Process Analytical Technology (PAT) : Integrate real-time FT-IR or Raman spectroscopy to track reaction progression and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.